molecular formula C14H18N2O4 B2702535 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922950-02-5

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2702535
CAS No.: 922950-02-5
M. Wt: 278.308
InChI Key: PMCIKAKIPVDEKW-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

A study by Galeazzi, Mobbili, and Orena (1996) presents a convenient approach to synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), which might relate to the synthesis of compounds like 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (Galeazzi, Mobbili, & Orena, 1996).

Pharmacological Evaluations

Saxena et al. (2009) designed and synthesized 2-(4-methoxyphenyl)ethyl] acetamide derivatives, which were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. This research highlights the therapeutic potential of acetamide derivatives in treating diseases like diabetes (Saxena et al., 2009).

Environmental Studies

The transformation of chloroacetamide herbicides in aquatic systems was investigated by Coleman et al. (2000), which is relevant for understanding the environmental fate of similar compounds. The study discusses the breakdown products and metabolic pathways, contributing to the knowledge of how such compounds degrade in natural water bodies (Coleman et al., 2000).

Properties

IUPAC Name

2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-11(12(8-10)20-2)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCIKAKIPVDEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.